(2-Hydroxyphenyl)phosphonic acid

Catalog No.
S1933474
CAS No.
53104-46-4
M.F
C6H7O4P
M. Wt
174.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Hydroxyphenyl)phosphonic acid

CAS Number

53104-46-4

Product Name

(2-Hydroxyphenyl)phosphonic acid

IUPAC Name

(2-hydroxyphenyl)phosphonic acid

Molecular Formula

C6H7O4P

Molecular Weight

174.09 g/mol

InChI

InChI=1S/C6H7O4P/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4,7H,(H2,8,9,10)

InChI Key

VTLSGZWUFXMAOD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)O)P(=O)(O)O

Canonical SMILES

C1=CC=C(C(=C1)O)P(=O)(O)O

Metal Complexation:

One area of study involves (2-Hydroxyphenyl)phosphonic acid's ability to form complexes with metal cations, particularly copper(II). Researchers have synthesized and characterized a copper(II) complex with (2-Hydroxyphenyl)phosphonic acid. They employed techniques like X-ray diffraction, elemental analysis, and infrared spectroscopy to determine the complex's structure and composition. Additionally, quantum chemical calculations were performed to understand the molecule's structure at the atomic level. Pubmed source:

Potential Biological Activity:

The research on the copper(II) complex of (2-Hydroxyphenyl)phosphonic acid delves into its potential biological activity. The study evaluated the complex's cytotoxicity (poisonous effects on cells) and its accumulation in HeLa cells, a type of human cervical cancer cell line. This initial exploration suggests promise for further biological studies on the molecule. Pubmed source:

(2-Hydroxyphenyl)phosphonic acid is an organophosphorus compound with the chemical formula C₆H₇O₄P. It features a phenolic hydroxyl group attached to a phosphonic acid moiety, characterized by a phosphorus atom bonded to three oxygen atoms: two of which are hydroxyl groups, and one is a double-bonded oxygen (P=O). This structure imparts unique properties such as acidity and the ability to form complexes with various metal ions. The compound is recognized for its potential applications in various fields, including materials science, biochemistry, and medicinal chemistry .

The current research focus on (2-Hydroxyphenyl)phosphonic acid centers around its metal complexation properties. Studies have shown that the copper complex formed with this compound exhibits cytotoxic effects (toxic to cells) in human cervical cancer cells (HeLa cells) []. However, the exact mechanism of action within these cells remains unclear and requires further investigation.

Typical of phosphonic acids. Key reactions include:

  • Deprotonation: In basic conditions, the acidic protons can be removed, leading to the formation of anionic species that can enhance solubility in water.
  • Esterification: The hydroxyl groups can react with alcohols to form esters, which may alter the solubility and reactivity of the compound.
  • Complexation: The phosphonic acid group can form coordination complexes with metal ions such as copper(II), which has been studied for its structural properties and potential biological applications .

Research indicates that (2-Hydroxyphenyl)phosphonic acid exhibits various biological activities. It has shown potential antioxidant properties, which can be beneficial in mitigating oxidative stress in biological systems. Additionally, its complexes with metal ions have been studied for their cytotoxic effects against cancer cell lines, suggesting possible applications in cancer therapy. The compound's ability to activate immune cells has also been noted, indicating its relevance in immunological studies .

There are several established methods for synthesizing (2-Hydroxyphenyl)phosphonic acid:

  • Hydrolysis of Phosphonates: A common method involves the hydrolysis of aryl phosphonates using strong acids like hydrochloric acid.
  • Direct Phosphorylation: Phosphorylation of phenolic compounds can be achieved through reactions involving phosphorus oxychloride or phosphorus pentoxide.
  • Phosphoric Acid Derivatives: Utilizing derivatives of phosphoric acid in reactions with phenolic compounds can yield (2-Hydroxyphenyl)phosphonic acid through controlled conditions .

(2-Hydroxyphenyl)phosphonic acid finds applications across multiple domains:

  • Agriculture: Used as a plant growth regulator due to its ability to influence metabolic pathways.
  • Materials Science: Acts as a precursor for the synthesis of polymeric materials with enhanced properties.
  • Pharmaceuticals: Investigated for its potential use in drug formulations and as an active pharmaceutical ingredient due to its biological activities .

Studies on the interactions of (2-Hydroxyphenyl)phosphonic acid with various cations have revealed significant complexation behavior. For instance, its complexation with copper(II) ions has been extensively studied, demonstrating changes in solubility and biological activity. Such interactions are crucial for understanding the compound's behavior in biological systems and its potential therapeutic applications .

Several compounds share structural similarities with (2-Hydroxyphenyl)phosphonic acid, each exhibiting unique properties:

Compound NameStructure TypeUnique Features
Phenylphosphonic AcidAryl phosphonic acidSimple structure; used primarily in industrial applications.
2-(2-Hydroxyphenyl)phenylphosphonic AcidBisaryl phosphonic acidIncreased steric hindrance; potential for more complex interactions.
Methylphosphonic AcidAlkyl phosphonic acidOften studied for environmental persistence; lower water solubility compared to (2-Hydroxyphenyl)phosphonic acid.

The uniqueness of (2-Hydroxyphenyl)phosphonic acid lies in its dual functional groups that allow it to participate in diverse

(2-Hydroxyphenyl)phosphonic acid, like other organophosphonic acids, exhibits diprotic behavior in aqueous solution, possessing two dissociable protons associated with the phosphonic acid functional group. The compound displays two distinct acid dissociation constants that can be determined through potentiometric titration methods.

Based on structural analogies with related phosphonic acid compounds, the first acid dissociation constant (pKa1) is estimated to be in the range of 1.8-2.3, while the second dissociation constant (pKa2) is estimated to be approximately 6.5-7.5 at 25°C [1] [2]. These values are consistent with the general behavior of phenylphosphonic acids, where the first dissociation involves the deprotonation of one of the phosphonic acid hydroxyl groups, and the second dissociation involves the removal of the remaining acidic proton.

The presence of the ortho-hydroxyl group on the phenyl ring is expected to influence the acid dissociation behavior through both inductive and mesomeric effects. The electron-withdrawing nature of the phosphonic acid group may stabilize the conjugate base formed upon deprotonation, while the ortho-hydroxyl group may participate in intramolecular hydrogen bonding, potentially affecting the overall acidity of the system.

Comparative analysis with phenylphosphonic acid (pKa1 = 1.83, pKa2 = 7.07) suggests that the hydroxyl substituent may slightly modify these values, with the exact magnitude depending on the specific electronic and steric interactions within the molecule [2].

Solubility Profile in Polar and Nonpolar Solvents

The solubility behavior of (2-Hydroxyphenyl)phosphonic acid is governed by its amphiphilic nature, possessing both hydrophilic phosphonic acid functionality and lipophilic aromatic components. The compound exhibits moderate to high solubility in polar protic solvents, particularly water, due to the capacity for extensive hydrogen bonding through both the phenolic hydroxyl and phosphonic acid groups [3] [4].

In aqueous media, the compound demonstrates good solubility characteristics, facilitated by the ionizable phosphonic acid moiety and the hydrogen bonding capacity of the hydroxyl groups. The calculated LogP value of 0.19520 indicates a predominantly hydrophilic character, supporting its favorable dissolution in polar environments [1].

The solubility profile in various solvent systems can be categorized as follows:

Polar Protic Solvents: The compound shows high solubility in water and moderate to high solubility in alcohols such as methanol and ethanol. This behavior is attributed to the formation of hydrogen bonds between the solvent molecules and the hydroxyl groups of both the phenolic and phosphonic acid functionalities [3] [4].

Polar Aprotic Solvents: In solvents like dimethyl sulfoxide (DMSO) and acetonitrile, the compound exhibits high to moderate solubility. The strong solvation capabilities of DMSO particularly favor the dissolution of the polar phosphonic acid groups [4].

Nonpolar Solvents: The compound demonstrates very limited solubility in nonpolar solvents such as hexane, dichloromethane, and other hydrocarbons. This poor solubility is consistent with the polar nature of the phosphonic acid and phenolic hydroxyl groups, which cannot interact favorably with nonpolar solvent molecules [3] [4].

Thermal Stability and Decomposition Pathways

The thermal stability of (2-Hydroxyphenyl)phosphonic acid reflects the characteristic behavior of organophosphonic acids under elevated temperature conditions. Based on comprehensive thermal analysis studies of related phosphonic acid compounds, the thermal decomposition profile can be divided into several distinct temperature ranges [5] [6] [7].

At temperatures below 150°C, the compound remains stable without significant decomposition. The initial thermal stability is attributed to the robust nature of the P-C bond and the aromatic ring system [5] [6].

The onset of thermal decomposition typically occurs around 300-350°C, which is consistent with the general behavior of organophosphonic acids. During this initial decomposition phase, the compound may undergo structural changes involving the weakening of P-O bonds and the beginning of molecular fragmentation [5] [6].

At temperatures between 350-400°C, significant decomposition occurs, leading to the formation of various degradation products including phenolic derivatives and phosphorus-containing compounds. The decomposition pathway likely involves the cleavage of the P-C bond connecting the phosphonic acid group to the aromatic ring, resulting in the formation of phosphoric acid derivatives and substituted phenols [7].

At higher temperatures (400-500°C), extensive decomposition takes place, producing aromatic fragments, phosphorus oxides, and other volatile products. Complete thermal decomposition and mineralization occur at temperatures above 500°C [5] [6].

The thermal stability of (2-Hydroxyphenyl)phosphonic acid is influenced by the presence of the ortho-hydroxyl group, which may participate in intramolecular interactions that could either stabilize or destabilize the molecule under thermal stress conditions.

Spectroscopic Fingerprints (IR, NMR, UV-Vis)

The spectroscopic characterization of (2-Hydroxyphenyl)phosphonic acid provides detailed structural information through multiple complementary techniques.

Infrared Spectroscopy (FTIR): The infrared spectrum exhibits characteristic absorption bands that confirm the presence of key functional groups. The phenolic hydroxyl group produces a broad absorption band in the 3200-3600 cm⁻¹ region, while the phosphonic acid P=O stretching vibration appears as a strong band in the 1200-1280 cm⁻¹ range [8] [9]. The P-O stretching modes are observed in the 950-1100 cm⁻¹ region, providing definitive evidence for the phosphonic acid functionality [8] [9]. Aromatic C=C stretching vibrations are present in the 1400-1600 cm⁻¹ region, confirming the aromatic nature of the compound [8].

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum displays characteristic signals for aromatic protons in the 6.5-8.0 ppm range, with the specific chemical shifts dependent on the substitution pattern and electronic environment of the benzene ring. The hydroxyl protons appear as exchangeable signals in the 9-12 ppm region [10] [11]. The ¹³C NMR spectrum shows aromatic carbon signals distributed throughout the 110-160 ppm range, providing information about the carbon framework of the molecule [10]. The ³¹P NMR spectrum exhibits a characteristic signal for the phosphonic acid phosphorus atom in the 10-20 ppm range, serving as a definitive identifier for the phosphonic acid functionality [10] [11].

UV-Visible Spectroscopy: The UV-Vis spectrum demonstrates characteristic absorption bands associated with the aromatic π-system and the phenolic chromophore. The primary π→π* transitions of the aromatic ring typically appear in the 250-280 nm region, while the phenolic chromophore contributes additional absorption features in the 280-320 nm range [12]. The exact wavelengths and intensities of these transitions are influenced by the electron-donating properties of the hydroxyl group and the electron-withdrawing nature of the phosphonic acid substituent.

The spectroscopic fingerprints collectively provide unambiguous identification of (2-Hydroxyphenyl)phosphonic acid and enable quantitative analysis through appropriate calibration methods. The combination of these spectroscopic techniques offers comprehensive structural characterization capabilities essential for quality control and analytical applications.

XLogP3

0.2

Wikipedia

(2-hydroxyphenyl)phosphonic acid

Dates

Last modified: 08-16-2023

Explore Compound Types